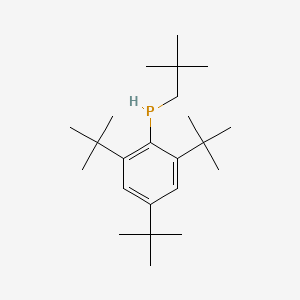
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,2-dimethylpropyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a phosphane precursor with the appropriate alkyl and aryl groups. One common method involves the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then coupled with a suitable alkyl halide such as 2,2-dimethylpropyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of Grignard reagents and organolithium compounds is common in the synthesis of organophosphorus compounds .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
Scientific Research Applications
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound’s steric properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production
Mechanism of Action
The mechanism by which (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Tri-tert-butylphenyl)phosphane: Similar in structure but lacks the 2,2-dimethylpropyl group.
(2,4-Di-tert-butyl-6-methylphenyl)phosphane: Similar steric properties but different substitution pattern on the phenyl ring
Uniqueness
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the 2,2-dimethylpropyl group and the 2,4,6-tri-tert-butylphenyl group, which provides a distinct steric environment. This unique structure influences its reactivity and makes it particularly useful in applications requiring high selectivity and stability .
Properties
CAS No. |
89566-78-9 |
|---|---|
Molecular Formula |
C23H41P |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,2-dimethylpropyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C23H41P/c1-20(2,3)15-24-19-17(22(7,8)9)13-16(21(4,5)6)14-18(19)23(10,11)12/h13-14,24H,15H2,1-12H3 |
InChI Key |
NDPONGUYFUHGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


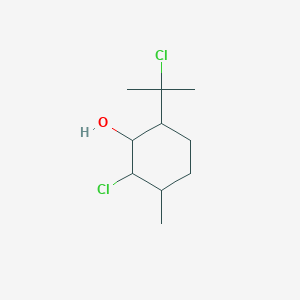
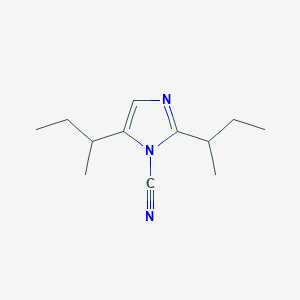
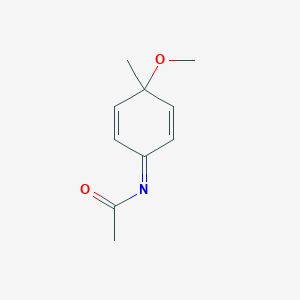
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)

![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
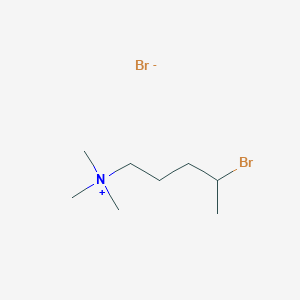
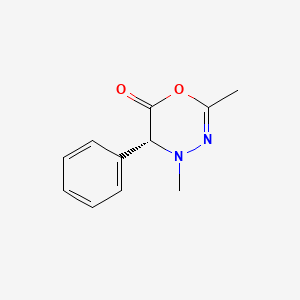



![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
